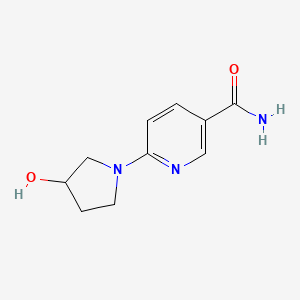
3-Bromo-1,6-dimethylpyridin-2(1H)-one
概要
説明
3-Bromo-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a bromine atom at the third position and two methyl groups at the first and sixth positions on the pyridine ring, along with a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-Bromo-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-1,6-dimethylpyridin-2(1H)-one, 3-thio-1,6-dimethylpyridin-2(1H)-one, and 3-alkoxy-1,6-dimethylpyridin-2(1H)-one.
Oxidation Reactions: Products include 3-bromo-1,6-dimethylpyridine-2-carboxylic acid and 3-bromo-1,6-dimethylpyridine-2-aldehyde.
Reduction Reactions: The major product is 3-bromo-1,6-dimethylpyridin-2(1H)-ol.
科学的研究の応用
3-Bromo-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of biological activity.
類似化合物との比較
Similar Compounds
3-Chloro-1,6-dimethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.
1,6-Dimethylpyridin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
3-Bromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
3-bromo-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3 |
InChIキー |
SUTSWKNXVOAVMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C(=O)N1C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)

![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)

![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)



![3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-ol](/img/structure/B8713283.png)



![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
